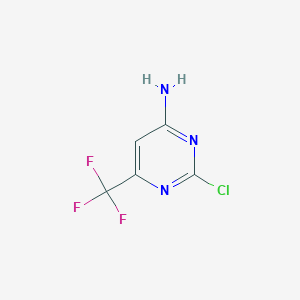

2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine

Vue d'ensemble

Description

2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine is a chemical compound with the molecular formula C5H3ClF3N3 It is a pyrimidine derivative characterized by the presence of a chloro group at the 2-position and a trifluoromethyl group at the 6-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-dichloro-6-(trifluoromethyl)pyrimidine with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution of the chloro group at the 4-position with an amino group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield. The reaction conditions are carefully monitored to maintain consistency and efficiency in the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloro group at the 2-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, thiols, and alkoxides are commonly used. The reactions are typically carried out in polar solvents like ethanol or DMSO at elevated temperatures.

Coupling Reactions: Boronic acids, palladium catalysts, and bases such as potassium carbonate are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine results in the formation of 2-amino-6-(trifluoromethyl)pyrimidin-4-amine derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has emerged as a valuable scaffold in drug discovery due to its ability to modulate various biological pathways:

- Enzyme Inhibition : It exhibits inhibitory effects on enzymes involved in inflammatory pathways, indicating potential applications in treating inflammatory diseases .

- Antiviral and Anticancer Agents : Its structural characteristics allow it to be used in the synthesis of antiviral and anticancer agents. Research has focused on its interactions with enzymes critical for cancer metabolism, such as branched-chain amino acid transaminases (BCATs) which are relevant in various cancer types .

Agrochemicals

The compound has shown promising results as an antimicrobial agent against various pathogens, suggesting its potential use as a new antibiotic or fungicide in agricultural applications. Studies have indicated enhanced fungicidal activity compared to other chlorine-substituted compounds .

Materials Science

In materials science, 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine is utilized for developing new polymers and coatings due to its chemical stability and reactivity. Its unique properties make it suitable for various formulations in industrial applications.

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of trifluoromethylpyrimidines exhibited enhanced fungicidal activity compared to other chlorine-substituted compounds. This finding highlights the compound's potential in agricultural applications.

Case Study 2: Inflammatory Response Modulation

Research indicates that compounds similar to this one effectively inhibit enzymes critical for inflammatory responses. This suggests a pathway for drug development targeting inflammatory diseases.

Case Study 3: Cancer Research Applications

The structural characteristics of this compound allow it to serve as a scaffold for inhibitors against enzymes involved in cancer metabolism. Studies have focused on its interaction with BCATs, which are relevant in various cancer types.

Mécanisme D'action

The mechanism of action of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in target proteins. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine

- 2-Chloro-6-methylpyrimidin-4-amine

- 2-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine

Uniqueness

2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine is unique due to the specific positioning of the chloro and trifluoromethyl groups on the pyrimidine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, which can improve its efficacy in biological systems .

Activité Biologique

2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine, also known as 2-Cl-6-(CF3)-Pyr-NH2, is a heterocyclic compound belonging to the pyrimidine family. Its molecular formula is C7H5ClF3N3, with a molecular weight of approximately 248.59 g/mol. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry and agrochemicals.

Chemical Structure and Properties

The structure of this compound includes a pyrimidine ring with a chlorine atom at the 2-position and a trifluoromethyl group at the 6-position. This unique arrangement contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 248.59 g/mol |

| InChI Key | OYFUABWFSRCBQI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC2=C1N=C(N=C2N)Cl)C(F)(F)F |

The trifluoromethyl group enhances the compound's electrophilic character, making it a valuable intermediate in organic synthesis and potentially increasing its biological activity.

Medicinal Chemistry Applications

Research indicates that this compound has potential as a scaffold for drug discovery, particularly in developing inhibitors for various biological targets. Studies have shown that this compound can modulate enzyme activity and interact with specific receptors, suggesting its utility in therapeutic applications.

- Anticancer Activity : Preliminary investigations have demonstrated that derivatives of pyrimidine compounds, including this compound, exhibit significant anticancer properties. For instance, related compounds have shown IC50 values ranging from 3 to 20 µM against different cancer cell lines, indicating their potential effectiveness in cancer therapy .

- Antibacterial Properties : The compound's structural features suggest potential antibacterial activity. Similar pyrimidine derivatives have been reported to inhibit bacterial growth against strains such as E. faecalis and K. pneumoniae, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Anti-inflammatory Effects : Some studies indicate that pyrimidine derivatives can inhibit pro-inflammatory cytokines, suggesting a role for this compound in managing inflammatory diseases .

Agrochemical Applications

The herbicidal properties of this compound have also been explored, particularly its effectiveness against various agricultural pests. Its unique chemical structure allows it to function as an effective herbicide while minimizing environmental impact.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Antitumor Efficacy : A recent study evaluated the efficacy of pyrimidine analogs in xenograft mouse models, demonstrating that modifications similar to those found in this compound significantly reduced tumor growth without causing hepatotoxicity .

- Synthesis and Structure–Activity Relationship (SAR) : Research has focused on optimizing the synthesis of related compounds to enhance their biological activity. The structure–activity relationship studies indicate that specific substitutions on the pyrimidine ring can lead to improved potency against cancer cell lines .

- Environmental Impact Studies : Investigations into the environmental behavior of this compound highlight its stability and potential effects when used as an agrochemical, emphasizing the need for further research into its ecological footprint .

Propriétés

IUPAC Name |

2-chloro-6-(trifluoromethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF3N3/c6-4-11-2(5(7,8)9)1-3(10)12-4/h1H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOXHSQGNDLFPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20517741 | |

| Record name | 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85730-36-5 | |

| Record name | 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.